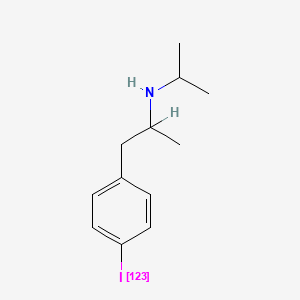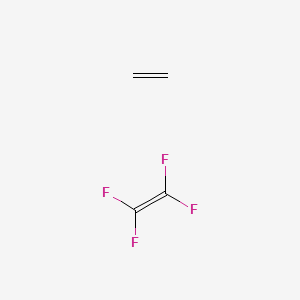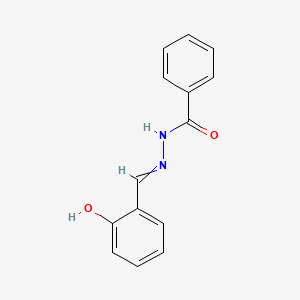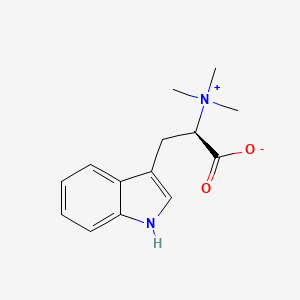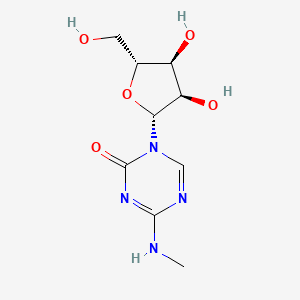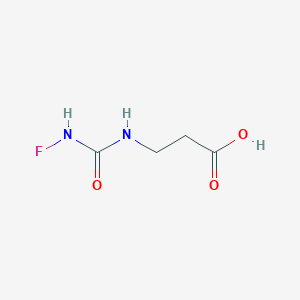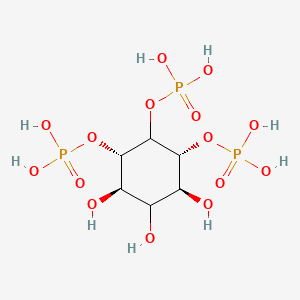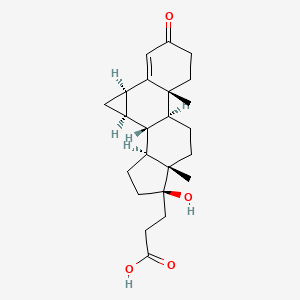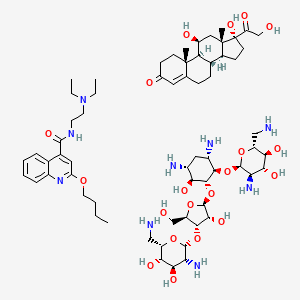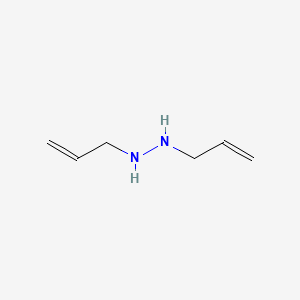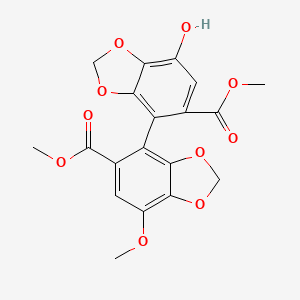
4-Demethyl-bdd
描述
4-Demethyl-bdd, also known as 4-Demethyl-4-cholesteryloxycarbonylpenclomedine, is a polychlorinated pyridine cholesteryl carbonate. It is a derivative of 4-Demethylpenclomedine, which is a non-neurotoxic metabolite of penclomedine. This compound has shown significant potential in the field of cancer research, particularly for its neuro-alkylating properties against glioblastoma and metastatic cancers involving the central nervous system .
准备方法
The synthesis of 4-Demethyl-bdd involves several steps. One method includes reacting in a pure weak acid or a mixture of acid, water, and organic solvent at a temperature higher than ambient conditions . This process is typically carried out without the use of another solvent. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
化学反应分析
4-Demethyl-bdd undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions .
科学研究应用
4-Demethyl-bdd has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology and medicine, it has shown promise as a potential treatment for glioblastoma and other metastatic cancers involving the central nervous system . Its ability to penetrate the blood-brain barrier and accumulate in CNS tumor tissues makes it a valuable compound for cancer research . Additionally, it has applications in the study of sterol biosynthesis and metabolism .
作用机制
The mechanism of action of 4-Demethyl-bdd involves cross-linking across the trichloromethyl group with tumor DNA in the major groove via N7-guanine cross-linking in a G-X-C sequence . This cross-linking disrupts the DNA structure, leading to the inhibition of tumor growth and proliferation. The compound’s ability to form micelle particles that penetrate the blood-brain barrier further enhances its effectiveness against CNS tumors .
相似化合物的比较
4-Demethyl-bdd can be compared to other similar compounds such as 4-Demethylpenclomedine and 4-Demethyl-4-deoxypodophyllotoxin. While these compounds share some structural similarities, this compound is unique in its ability to form micelle particles and penetrate the blood-brain barrier . This property makes it particularly effective against CNS tumors, setting it apart from other similar compounds.
Similar Compounds::- 4-Demethylpenclomedine
- 4-Demethyl-4-deoxypodophyllotoxin
- 4-Demethyl-picropodophyllotoxin
属性
IUPAC Name |
methyl 7-hydroxy-4-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O10/c1-23-11-5-9(19(22)25-3)13(17-15(11)27-7-29-17)12-8(18(21)24-2)4-10(20)14-16(12)28-6-26-14/h4-5,20H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGORXRYYHHQBMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)O)OCO4)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238708 | |
| Record name | Mono-O-demethylated BDD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91828-88-5 | |
| Record name | Mono-O-demethylated BDD | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091828885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mono-O-demethylated BDD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


